molecular formula C12H11N5S B1313765 2-(Dipyridin-2-ylmethylene)hydrazinecarbothioamide CAS No. 6839-91-4

2-(Dipyridin-2-ylmethylene)hydrazinecarbothioamide

Cat. No. B1313765
CAS RN: 6839-91-4
M. Wt: 257.32 g/mol
InChI Key: NTFYASWWOZAMQZ-UHFFFAOYSA-N
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Description

2-(Dipyridin-2-ylmethylene)hydrazinecarbothioamide is a chemical compound with the molecular formula C12H11N5S . It is used for pharmaceutical testing .


Synthesis Analysis

The synthesis of a similar compound, 2-Methylbenzyl 2-(dipyridin-2-ylmethylene)hydrazinecarbodithioate, has been reported . The compound was synthesized from the condensation of di-2-pyridylketone and a novel dithiocarbazate, S-2-methylbenzyl-dithiocarbazate .


Molecular Structure Analysis

The molecular structure of 2-(Dipyridin-2-ylmethylene)hydrazinecarbothioamide consists of 12 carbon atoms, 11 hydrogen atoms, 5 nitrogen atoms, and 1 sulfur atom . The average mass is 257.314 Da and the monoisotopic mass is 257.073517 Da .

Scientific Research Applications

Coordination Compounds for Cancer Therapy

Coordination compounds of copper and nickel with derivatives of hydrazinecarbothioamide, including 2-(dipyridin-2-ylmethylene)hydrazinecarbothioamide, have been synthesized and evaluated for their antitumor activities. These compounds have shown significant inhibitory effects on the growth and propagation of myeloid human leukemia HL-60 cancer cells at low concentrations, highlighting their potential in cancer therapy (Pakhontsu, Tsapkov, Poirier, & Gulya, 2014).

Synthesis and Study of Coordinating Agents

The synthesis of coordinating agents from hydrazinecarbothioamide compounds has been explored for the development of new coordination compounds. These agents, obtained from condensation reactions, demonstrate potential as mono- or bidentate coordinating agents, paving the way for the construction of coordination compounds with various beneficial properties (Chiriac & Codreanu, 2022).

Antifungal and Antioxidant Activities

Metal complexes of hydrazinecarbothioamide have been tested against selected fungi, showing significant antifungal activities. Additionally, their antioxidant activities have been confirmed through their interaction with stable free radicals. These findings suggest the potential of these complexes in developing antifungal and antioxidant agents (Al-Amiery, Kadhum, & Mohamad, 2012).

Electrochemical Applications

The electrochemical properties of conductive polymers have been enhanced through the surface modification with 2-(pyridin-3-ylmethylene)hydrazine-1-carbothioamide. These modifications have improved the performance of electrochemical redox capacitors, demonstrating the potential of these compounds in electrochemical applications (Safari, Ehsani, Bigdelo, & Mirtamizdoust, 2019).

Fluorescent Probe for Iron Detection

A derivative of hydrazinecarbothioamide has been investigated as a fluorescent sensor for the determination of Fe(III) in aqueous solutions. This sensor displayed good selectivity for Fe(III) against a range of cations, offering a new approach to metal ion detection in biological and environmental samples (Casanueva Marenco, Fowley, Hyland, Hamilton, Galindo-Riaño, & Callan, 2012).

properties

IUPAC Name

(dipyridin-2-ylmethylideneamino)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5S/c13-12(18)17-16-11(9-5-1-3-7-14-9)10-6-2-4-8-15-10/h1-8H,(H3,13,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTFYASWWOZAMQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=NNC(=S)N)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40474968
Record name di-2-pyridylketone thiosemicarbazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40474968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Dipyridin-2-ylmethylene)hydrazinecarbothioamide

CAS RN

6839-91-4
Record name di-2-pyridylketone thiosemicarbazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40474968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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